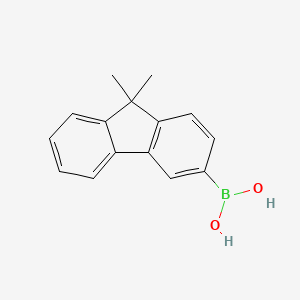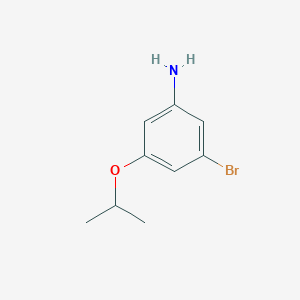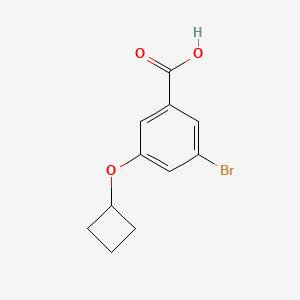
Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-
Übersicht
Beschreibung
Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-, also known as 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid, is an organic compound and a pharmaceutical intermediate . It has the molecular formula C15H15BO2 and a molecular weight of 238.09 . The compound appears as a white or light yellow solid powder at room temperature .
Synthesis Analysis
The conventional synthesis method for this compound involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as n-butyllithium, is used to remove the bromine, yielding the corresponding phenyllithium reagent . This is then reacted with an appropriate trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote a 1,2-migration of boron . This process also results in the hydrolysis of the other two ester bonds, yielding the boronic acid .Molecular Structure Analysis
The molecular structure of Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-, is characterized by a fluorene core with two methyl groups at the 9-position and a boronic acid group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, boronic acids in general are known to participate in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-, is a white or light yellow solid powder at room temperature . It is soluble in hot ethanol but has poor solubility in water . Its melting point is reported to be 300 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors for Monosaccharides
Fluorene-based boronic acids, such as 9,9-dimethyl-9H-fluoren-2-yl-2-boronic acid and its derivatives, have been studied for their ability to act as fluorescent chemosensors for monosaccharides at physiological pH. These compounds exhibit high selectivity and sensitivity for D-fructose, showing linear responses and low detection limits, making them valuable for sugar detection in biological contexts (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015); (Hosseinzadeh, Mohadjerani, Pooryousef, Eslami, & Emami, 2015).
Detection of Sugar Alcohols
A study on fluorene-based fluorescent boronic acid sensors revealed their effectiveness in detecting sugar alcohols like sorbitol in aqueous solutions. These sensors demonstrated high affinity and selectivity for sorbitol, with a significant fluorescence change upon addition of saccharides, suggesting their potential use in food industry and medical diagnostics (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).
Applications in Sensing Technologies
Boronic acids, including fluorene-based derivatives, are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases. These applications range from biological labeling and protein manipulation to the development of therapeutics and separation technologies (Lacina, Skládal, & James, 2014).
Fluorescence Anisotropy Analysis of Carbohydrate Binding
Boronic acid-substituted Bodipy dyes have been explored for fluorescence anisotropy analysis of carbohydrate binding. These studies provide insights into the binding affinities of boronic acids for diols, highlighting their potential in analytical biochemistry (Hoffmann, Jourdain, Grandjean, Titz, & Jung, 2022).
Safety and Hazards
This compound, as an organoboron compound, poses a hazard to the aquatic environment . It should not be allowed to come into contact with groundwater, watercourses, or sewage systems without proper dilution . It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(9,9-dimethylfluoren-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWBBPLLGECJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(C3=CC=CC=C32)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B3093907.png)
![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)
![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3093929.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate](/img/structure/B3093934.png)
![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)

![1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B3093946.png)
![N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093960.png)
![2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3093963.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B3093975.png)


![tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B3094014.png)